1-(1H-indol-3-ylmethyl)piperidin-4-amine is a chemical compound that falls under the category of organic compounds known as indoles. Indoles are characterized by a fused bicyclic structure comprising a benzene ring and a pyrrole ring, which contributes to their diverse biological activities. This compound is significant in medicinal chemistry due to its potential pharmacological properties, although specific applications and mechanisms are still under investigation.
The compound is classified as an indole derivative and belongs to the broader class of organoheterocyclic compounds. It is recognized for its structural features, including a piperidine ring and an indole moiety. The classification hierarchy is as follows:
The synthesis of 1-(1H-indol-3-ylmethyl)piperidin-4-amine typically involves several synthetic strategies aimed at constructing the indole and piperidine components. One common method includes:
These methods can yield varying degrees of success based on reaction conditions, including solvent choice, temperature, and catalyst presence.
The molecular formula for 1-(1H-indol-3-ylmethyl)piperidin-4-amine is , indicating it contains 13 carbon atoms, 16 hydrogen atoms, and 2 nitrogen atoms.
The compound's structural representation can be described using SMILES notation: C1CCCCN1CC2=CNC3=C2C=CC=C3C(=C1)C=CN(C)C
.
1-(1H-indol-3-ylmethyl)piperidin-4-amine can participate in various chemical reactions typical for indole derivatives:
The compound's physical properties include:
Chemical properties include:
1-(1H-indol-3-ylmethyl)piperidin-4-amine has potential applications in several scientific fields:
CAS No.: 115-71-9
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 15209-11-7